1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid 1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1351847-58-9
VCID: VC3378969
InChI: InChI=1S/C16H13BrN4O3/c1-24-13-5-4-12(17)7-11(13)9-21-15(10-3-2-6-18-8-10)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23)
SMILES: COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Molecular Formula: C16H13BrN4O3
Molecular Weight: 389.2 g/mol

1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1351847-58-9

Cat. No.: VC3378969

Molecular Formula: C16H13BrN4O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid - 1351847-58-9

Specification

CAS No. 1351847-58-9
Molecular Formula C16H13BrN4O3
Molecular Weight 389.2 g/mol
IUPAC Name 1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid
Standard InChI InChI=1S/C16H13BrN4O3/c1-24-13-5-4-12(17)7-11(13)9-21-15(10-3-2-6-18-8-10)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23)
Standard InChI Key UGKRQTSWKZIMIW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3

Introduction

Chemical Properties and Structural Characteristics

Basic Identification Parameters

1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is identified by several standard chemical identifiers. It has a CAS registry number of 1351847-58-9, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C16H13BrN4O3, corresponding to a molecular weight of 389.2 g/mol. Its IUPAC name is 1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid, which systematically describes its structure according to standard chemical nomenclature rules.

Table 1 below summarizes the key identification parameters of the compound:

ParameterValue
CAS Number1351847-58-9
Molecular FormulaC16H13BrN4O3
Molecular Weight389.2 g/mol
IUPAC Name1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid
Standard InChIKeyUGKRQTSWKZIMIW-UHFFFAOYSA-N
SMILES NotationCOc1ccc(cc1Cn1nnc(c1c1cccnc1)C(=O)O)Br

Structural Features

The compound features several distinct structural elements that contribute to its chemical and potential biological properties. At its core is a 1,2,3-triazole ring, which is a five-membered heterocyclic system containing three adjacent nitrogen atoms. This triazole core is known for its stability and versatility in forming various derivatives with potential pharmaceutical applications.

Attached to the triazole ring at the N-1 position is a 5-bromo-2-methoxybenzyl group. The presence of both the bromine atom and the methoxy group on the benzyl ring imparts specific electronic and steric properties that can influence the compound's interactions with biological targets. The bromine atom, being relatively large and electronegative, can serve as a potential site for halogen bonding in biological systems.

At the C-5 position of the triazole ring, there is a pyridin-3-yl substituent. The pyridine ring, being a nitrogen-containing heterocycle, can participate in hydrogen bonding interactions and can influence the compound's solubility and pharmacokinetic properties. The carboxylic acid group at the C-4 position of the triazole ring provides additional functionality, allowing for potential derivatization and participation in acid-base interactions within biological systems.

Synthesis and Preparation Methods

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

The synthesis of 1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful method for the formation of 1,2,3-triazoles. This reaction is a classic example of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create only byproducts that can be removed without chromatography, and can be conducted in easily removable or benign solvents.

The CuAAC reaction involves the cycloaddition of an organic azide with a terminal alkyne in the presence of copper(I) catalysts. For the synthesis of the target compound, this typically would involve reacting an appropriate azide derivative of 5-bromo-2-methoxybenzyl with an alkyne containing both the pyridine moiety and a precursor to the carboxylic acid group.

General Synthetic Approach

Based on similar triazole syntheses described in the literature, the synthesis might follow a general pathway similar to that used for other 1,2,3-triazole derivatives. This could include:

  • Preparation of the azide component: Converting 5-bromo-2-methoxybenzyl alcohol or a similar precursor to the corresponding azide through reaction with sodium azide.

  • Preparation of the alkyne component: Synthesizing an appropriate alkyne containing the pyridin-3-yl group and a carboxylic acid precursor.

  • Click reaction: Combining the azide and alkyne components in the presence of a Cu(I) catalyst, often using copper(I) iodide or copper sulfate with a reducing agent like sodium ascorbate.

  • Deprotection/hydrolysis: If the carboxylic acid is protected during the click reaction, performing a deprotection or hydrolysis step to reveal the final carboxylic acid functionality .

The synthesis of 1,2,3-triazoles through copper-catalyzed cycloaddition generally proceeds under mild conditions, with good regioselectivity for the 1,4-disubstituted triazole product. This is particularly advantageous for the preparation of complex structures like the target compound .

Biological and Medicinal Applications

Comparison with Related Triazole Derivatives

While specific research on the target compound is limited in the provided search results, studies on related 1,2,3-triazole derivatives provide insights into potential applications. For instance, other 1,2,3-triazole derivatives have shown promising activities as enzyme inhibitors, particularly against carbonic anhydrase-II .

A series of novel 1H-1,2,3-triazole analogs synthesized via "Click" chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity demonstrated moderate inhibition potential. Structure-activity relationship studies suggested that the presence of polar groups at the triazole-substituted phenyl ring contributed significantly to the compounds' activity .

Additionally, 1,2,3-triazole derivatives of natural products like capsaicin have been synthesized and evaluated for antiproliferative activities, suggesting that the triazole scaffold can be effectively incorporated into hybrid molecules to develop new bioactive agents .

Structure-Activity Relationships and Molecular Interactions

Structure Modifications for Enhanced Activity

The structure of 1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid provides several positions for potential modifications to tune its biological activity. These could include:

  • Modifications to the bromine position on the benzyl ring, which could involve replacement with other halogens or functional groups to alter electronic properties.

  • Changes to the methoxy group position or replacement with other alkoxy or functional groups.

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional derivatives.

  • Substitutions on the pyridine ring to modify its electronic properties or introduce additional functional groups.

Such modifications could potentially lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties for specific biological targets .

Research Status and Future Directions

Future Research Opportunities

Several promising directions for future research involving 1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid and related compounds can be identified:

  • Comprehensive biological screening to identify specific targets and activities.

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs.

  • Investigation of potential applications as building blocks for more complex bioactive molecules.

  • Exploration of the compound's potential as a scaffold for developing enzyme inhibitors, particularly for targets where other triazole derivatives have shown promise.

  • Development of improved synthetic methodologies for the preparation of the compound and its derivatives, potentially using greener chemistry approaches or catalytic systems.

The versatility of the 1,2,3-triazole scaffold and the functional groups present in the target compound provide a rich landscape for future research endeavors in medicinal chemistry and related fields .

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